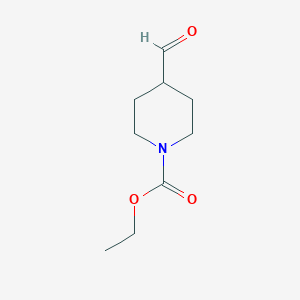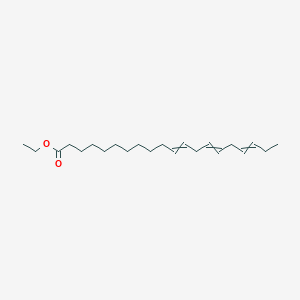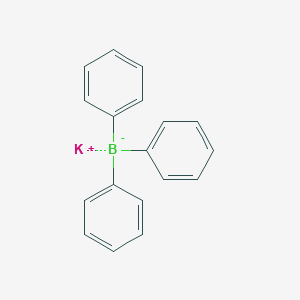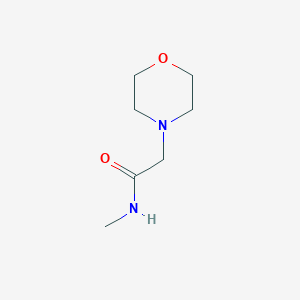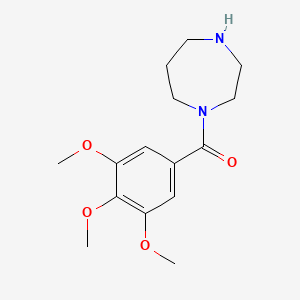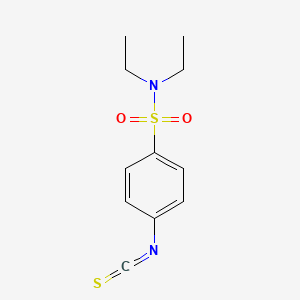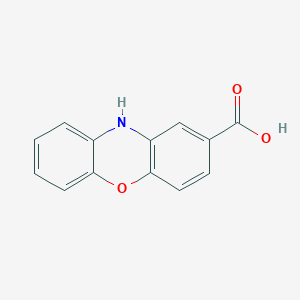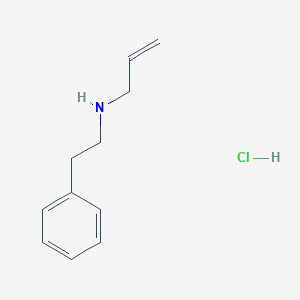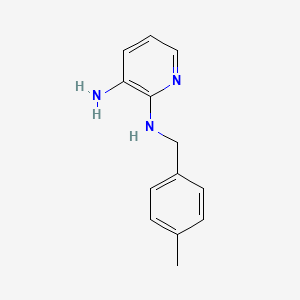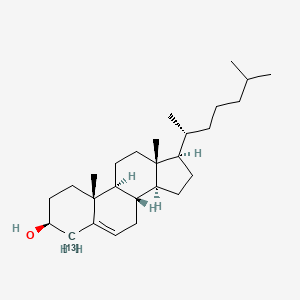
3-(Benzyloxy)-4-isopropoxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with benzylic halides, which show enhanced reactivity due to the adjacent aromatic ring .Chemical Reactions Analysis
Benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This could potentially apply to “3-(Benzyloxy)-4-isopropoxybenzaldehyde”, but specific chemical reactions involving this compound are not documented.Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis Processes : 3-(Benzyloxy)-4-isopropoxybenzaldehyde, a related compound to 4-benzyloxy-2-methoxybenzaldehyde, can be synthesized through O-alkylation and Vilsmeier-Hack (V-H) reactions. This process achieved an overall yield of 82.26% under optimal conditions, indicating a highly efficient synthetic route (Lu Yong-zhong, 2011).
- Role in Compound Synthesis : It plays a crucial role in the total synthesis of complex organic compounds, like neolignans, via condensation reactions. These synthesis processes are significant in the preparation of various bioactive and structurally diverse molecules (H. Tanaka, I. Kato, K. Ito, 1987).
Catalysis and Reaction Enhancement
- Catalytic Activity : It can be involved in catalyzed reactions, such as the Cu(OAc)2-catalyzed remote benzylic C(sp3)–H oxyfunctionalization, highlighting its potential in enhancing the efficiency of certain chemical transformations. This catalysis is valuable for pharmaceutical and fundamental research applications (Jian'an Jiang et al., 2014).
Applications in Material Science
- Synthesis of Thermosets : Derivatives of this compound have been used in the synthesis of benzoxazines with different linkages, which are crucial in the development of advanced thermoset polymers. These polymers have diverse applications, including in the aerospace and automotive industries (C. Lin et al., 2009).
- Development of Conductive Polymers : It is also involved in the synthesis of electrically conductive pristine polyazomethines, which have potential applications in electronic devices due to their conductivity properties (A. Hafeez et al., 2019).
Biochemical Applications
- Role in Biosynthesis : It has been used in the biosynthesis of compounds like 4-hydroxy benzylideneacetone, showcasing its role in enzymatic reactions and potential applications in the production of natural product derivatives (Xingmiao Zhu et al., 2022).
Mechanism of Action
Future Directions
Future research could focus on the synthesis, characterization, and potential applications of “3-(Benzyloxy)-4-isopropoxybenzaldehyde”. For instance, benzylic oxidation and reduction reactions could be explored . Additionally, the compound could be evaluated for potential biological activity, as has been done with similar compounds .
properties
IUPAC Name |
3-phenylmethoxy-4-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-13(2)20-16-9-8-15(11-18)10-17(16)19-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDIDXDXKXZPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

